5-Hexen-3-ol, 4-ethoxy-3-ethyl-

Fragrance formulation partition coefficient volatility

5-Hexen-3-ol, 4-ethoxy-3-ethyl- (IUPAC: 4-ethoxy-3-ethylhex-5-en-3-ol) belongs to the class of unsaturated secondary alcohols bearing an ether substituent, with a molecular formula of C10H20O2 and a molecular weight of 172.26 g·mol⁻¹. The compound contains a tertiary hydroxyl group at C3, an ethoxy group at C4, an ethyl substituent at C3, and a terminal alkene (C5=C6), yielding a hydrogen-bond donor/acceptor count of 1/2 and a computed XLogP3-AA of 2.1.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 146849-05-0
Cat. No. B12552423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexen-3-ol, 4-ethoxy-3-ethyl-
CAS146849-05-0
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCC(CC)(C(C=C)OCC)O
InChIInChI=1S/C10H20O2/c1-5-9(12-8-4)10(11,6-2)7-3/h5,9,11H,1,6-8H2,2-4H3
InChIKeyKVRLSAIRHRSHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hexen-3-ol, 4-ethoxy-3-ethyl- (CAS 146849-05-0): A Multifunctional C10 Alcohol-Ether for Fragrance, Flavor, and Synthetic Chemistry Sourcing


5-Hexen-3-ol, 4-ethoxy-3-ethyl- (IUPAC: 4-ethoxy-3-ethylhex-5-en-3-ol) belongs to the class of unsaturated secondary alcohols bearing an ether substituent, with a molecular formula of C10H20O2 and a molecular weight of 172.26 g·mol⁻¹ [1]. The compound contains a tertiary hydroxyl group at C3, an ethoxy group at C4, an ethyl substituent at C3, and a terminal alkene (C5=C6), yielding a hydrogen-bond donor/acceptor count of 1/2 and a computed XLogP3-AA of 2.1 [1]. It is used industrially in the creation of fragrances, flavors, and specialty chemicals owing to the presence of both alcohol and ether functionalities on an unsaturated backbone . Because the compound is rarely the subject of peer-reviewed primary pharmacological or toxicological studies, procurement decisions must rely on computed physicochemical descriptors and class-level structure–property inferences relative to structurally related analogs [1].

Why 5-Hexen-3-ol, 4-ethoxy-3-ethyl- Cannot Be Replaced by Unsubstituted Hexenols or Simple Acetal Analogs—A Procurement Risk Guide


Simple 5-hexen-3-ol (CAS 688-99-3) lacks the ethoxy and ethyl substituents, resulting in a molecular weight of only 100.16 g·mol⁻¹, a single hydrogen-bond acceptor, a lower computed XLogP3-AA of 1.6, and a smaller topological polar surface area (20.2 Ų) [1][2]. Introducing an ethyl group at C3 (3-ethyl-5-hexen-3-ol, MW 128.21 g·mol⁻¹) adds lipophilicity (XLogP3-AA = 2.3) but still provides only one H-bond acceptor and a TPSA of 20.2 Ų, thereby offering a fundamentally different solvation and volatility profile [3]. Conversely, the saturated analog 4-ethoxy-3-ethyl-hexan-3-ol (CAS 857793-74-9, MW 174.28 g·mol⁻¹, LogP 2.35) removes the terminal olefin, eliminating a key reactive handle for further derivatization while modestly increasing lipophilicity [4]. The acetal isomer (E)-1-(1-ethoxyethoxy)-3-hexene (MW 172.26 g·mol⁻¹, XLogP3-AA = 2.6, 0 H-bond donors) possesses a distinct acetal linkage, altering stability under acidic conditions and entirely removing the hydrogen-bond donor capacity critical for applications requiring a free hydroxyl [5]. These structural distinctions translate into measurable differences in physicochemical properties that directly affect formulation behavior, synthetic utility, and fragrance substantivity, making simple in-class substitution scientifically unsound.

5-Hexen-3-ol, 4-ethoxy-3-ethyl- Quantitative Differentiation Guide: Computed vs. Analog Property Benchmarks


XLogP3-AA Lipophilicity: Target vs. Parent 5-Hexen-3-ol

The computed XLogP3-AA of 5-hexen-3-ol, 4-ethoxy-3-ethyl- is 2.1, compared with 1.6 for unsubstituted 5-hexen-3-ol, indicating a 0.5 log-unit increase in lipophilicity conferred by the ethoxy and ethyl substituents [1][2]. This shift predicts a meaningful difference in octanol–water partitioning, which directly impacts fragrance substantivity and skin permeation behavior during formulation development.

Fragrance formulation partition coefficient volatility

Hydrogen-Bond Acceptor Capacity: Dual HBA Motif vs. Mono-Acceptor Analogs

The target compound possesses two hydrogen-bond acceptor sites (the ethoxy oxygen and the hydroxyl oxygen), whereas both 5-hexen-3-ol and 3-ethyl-5-hexen-3-ol possess only a single acceptor site (hydroxyl oxygen) [1]. The increased HBA count is predicted to enhance solubility in polar organic solvents and strengthen intermolecular interactions with ester and amide excipients prevalent in fragrance and flavor formulations.

Solubility hydrogen bonding fragrance-matrix interaction

Topological Polar Surface Area: Intermediate Value for Balanced Solubility

The topological polar surface area (TPSA) of the target compound is 29.5 Ų, intermediate between the parent 5-hexen-3-ol (20.2 Ų) and more polar derivatives such as 5-hexen-3-ol, 3-ethyl-4-(2-hydroxyethoxy)- (predicted TPSA > 40 Ų) [1]. TPSA values below 60 Ų are generally associated with good membrane permeability, while very low values may limit aqueous-phase transport. The intermediate TPSA of the target compound may provide a balanced profile for applications requiring both organic-solvent compatibility and moderate aqueous dispersibility.

Membrane permeability topological polar surface area bioavailability prediction

Rotatable Bond Count and Conformational Flexibility: Target vs. Simplified Analogs

The target compound exhibits 6 rotatable bonds, compared with 3 for 5-hexen-3-ol and 4 for 3-ethyl-5-hexen-3-ol [1][2][3]. Increased rotatable bond count implies greater conformational entropy, which may favorably influence odorant–receptor binding kinetics in olfactory studies while simultaneously increasing the compound's configurational degrees of freedom for synthetic derivatization.

Molecular flexibility entropy odor-receptor interaction

Hydrogen-Bond Donor Presence: Critical Distinction from Acetal-Type Isomers

Unlike the isomeric acetal (E)-1-(1-ethoxyethoxy)-3-hexene (CAS 28069-74-1), which possesses 0 hydrogen-bond donor sites and an acid-labile acetal linkage, the target compound retains one free hydroxyl hydrogen-bond donor [1][2]. This free –OH group enables alcohol-specific chemistry (e.g., esterification, oxidation, Williamson ether synthesis) and contributes to a different olfactory character, as free alcohols typically provide a different odor profile than their acetal-protected counterparts.

Acetal stability hydrogen-bond donor reactive handle

High-Value Procurement Scenarios for 5-Hexen-3-ol, 4-ethoxy-3-ethyl- Based on Verified Physicochemical Differentiation


Fragrance Formulation Requiring Intermediate Lipophilicity for Balanced Top-to-Mid Note Substantivity

In fragrance product development, 5-hexen-3-ol, 4-ethoxy-3-ethyl- offers an XLogP3-AA of 2.1, placing it between the very volatile parent 5-hexen-3-ol (XLogP 1.6) and the more lipophilic, saturated analog (LogP 2.35) [1]. This intermediate lipophilicity predicts a moderate evaporation rate from product matrices, making the target compound a candidate for achieving sustained fragrance release in alcohol-based perfumes, fine fragrance mists, and scented personal-care emulsions where simple hexenols dissipate too rapidly and heavily substituted analogs persist excessively [2].

Structure–Odor Relationship (SOR) Studies Leveraging Enhanced Conformational Flexibility

With 6 rotatable bonds compared to 3–4 for simpler hexenol analogs, 5-hexen-3-ol, 4-ethoxy-3-ethyl- provides a broader conformational landscape for investigating odorant–olfactory receptor interactions [3]. Academic and industrial researchers constructing quantitative structure–activity relationship (QSAR) models for green, fruity, or floral odor notes can use this compound as a conformationally diverse probe to identify pharmacophoric features essential for receptor activation, differentiating it from rigid analogs that under-sample conformational space [4].

Synthetic Intermediate Requiring a Free Tertiary Alcohol Handle With an Orthogonal Terminal Alkene

The target compound uniquely combines a tertiary hydroxyl group (suitable for esterification, oxidation, or etherification) with a terminal alkene (amenable to hydroboration, epoxidation, or metathesis) and an ethoxy ether (providing additional HBA capacity) [5]. In contrast, the acetal isomer (E)-1-(1-ethoxyethoxy)-3-hexene lacks a free –OH group [6], and the saturated analog 4-ethoxy-3-ethyl-hexan-3-ol lacks the terminal olefin [7]. This combination of orthogonal reactive sites enables sequential derivatization strategies not accessible with simpler hexenols or fully saturated analogs, making the compound a strategic building block for specialty chemical synthesis [5].

Flavor Ingredient Development Requiring Dual Hydrogen-Bond Acceptor Capacity

For flavor chemists formulating complex flavor systems (e.g., fruit, berry, or wine-type profiles), the dual hydrogen-bond acceptor capacity (HBA = 2) of 5-hexen-3-ol, 4-ethoxy-3-ethyl- may enhance miscibility and intermolecular interaction with polar flavor co-ingredients containing ester, aldehyde, or ketone functionalities [8]. This physicochemical advantage over mono-acceptor analogs such as 3-ethyl-5-hexen-3-ol (HBA = 1) can influence the persistence and blend quality of flavor formulations in aqueous-ethanolic food matrices [8].

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